molecular formula C9H8BrN B372527 2-bromo-4H-quinolizine

2-bromo-4H-quinolizine

Cat. No.: B372527
M. Wt: 210.07g/mol
InChI Key: ZRPJLAUKWUDLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4H-quinolizine is a brominated derivative of the 4H-quinolizine heterocyclic scaffold, a structure of significant theoretical and potential practical interest in advanced chemical synthesis . The parent 4H-quinolizine compound features a tertiary amine at the bridgehead and consists of a benzene ring fused to a pyridine ring, differing from quinoline by the position of the nitrogen atom . While the parent 4H-quinolizines have proven elusive to isolate, their stable derivatives, particularly the quinolizinium cations resulting from the formal removal of hydride, are well-established and accessible through modern synthetic methodologies such as ring-closing metathesis . The bromine substituent on the 4H-quinolizine core makes this compound a valuable and versatile synthetic intermediate for researchers. It is designed for use in various exploratory applications, including serving as a precursor for the synthesis of quinolizinium salts, which are of interest in the development of novel aromatic systems and have been studied for their potential biological activities . Researchers can employ this reagent in metal-catalyzed cross-coupling reactions, where the bromine atom can be functionalized to construct more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07g/mol

IUPAC Name

2-bromo-4H-quinolizine

InChI

InChI=1S/C9H8BrN/c10-8-4-6-11-5-2-1-3-9(11)7-8/h1-5,7H,6H2

InChI Key

ZRPJLAUKWUDLDZ-UHFFFAOYSA-N

SMILES

C1C=C(C=C2N1C=CC=C2)Br

Canonical SMILES

C1C=C(C=C2N1C=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4h Quinolizine Systems and Their Brominated Derivatives

Strategies for the Construction of the 4H-Quinolizine Core

The synthesis of the 4H-quinolizine skeleton, particularly unstable and unsubstituted variants, presents a considerable challenge. csic.es Much of the existing literature focuses on more stable derivatives such as quinolizidines (the saturated form), quinolizinium (B1208727) salts, or quinolizinones. csic.es However, several strategic approaches have been developed to access the core 4H-quinolizine system.

Cyclization and Annulation Reactions for Nitrogen-Bridgehead HeterocyclesCurrent time information in Bangalore, IN.

Cyclization and annulation reactions are fundamental strategies for building the fused ring systems characteristic of nitrogen-bridgehead heterocycles. acs.orggla.ac.ukrsc.org These methods involve the formation of one or more rings in a single or multi-step sequence, often by forming key carbon-carbon or carbon-nitrogen bonds.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. While not directly yielding 4H-quinolizine, MCRs are extensively used to synthesize related fused heterocyclic systems like pyranoquinolines, which share structural similarities. arabjchem.orgresearchgate.netnih.govacs.org These reactions often proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. arabjchem.org

For instance, the three-component reaction of an aromatic aldehyde, malononitrile, and a hydroxyquinoline derivative can yield complex pyrano[3,2-c]quinoline structures. nih.gov The versatility of MCRs suggests a potential, albeit complex, pathway towards quinolizine systems if appropriate nitrogen-containing precursors could be designed to favor the desired ring closure.

Table 1: Examples of Multi-component Reactions for Pyranoquinoline Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type
Aromatic Aldehyde Malononitrile 4-hydroxy-1-methylquinolin-2(1H)-one L-proline 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione nih.gov
Arylaldehyde Malononitrile 8-hydroxyquinoline Sodium carbonate 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile arabjchem.org

This table showcases catalysts and reactants used in the synthesis of pyranoquinoline derivatives through multi-component reactions.

Oxidative annulation has emerged as a powerful tool for synthesizing quinoline (B57606) scaffolds, which are structurally related to quinolizines. mdpi.comacs.orgresearchgate.netacs.org These methods often involve transition-metal-catalyzed C-H bond activation and subsequent cyclization, using an oxidant to drive the reaction. mdpi.com For example, palladium-catalyzed aerobic oxidative annulation of allylbenzenes with anilines can produce 2-substituted quinolines. acs.org Similarly, rhodium-catalyzed oxidative annulations of aryl imidazoles with alkynes have been shown to produce complex fused heterocycles. researchgate.net

The direct application to 2-bromo-4H-quinolizine would likely require a brominated aniline (B41778) or a related nitrogen-containing starting material that could undergo oxidative cyclization. The challenge would lie in controlling the regioselectivity of both the C-H activation and the annulation steps to form the desired nitrogen-bridgehead structure.

Superacids, such as trifluoromethanesulfonic acid (triflic acid), can promote cyclization reactions that are difficult to achieve under less acidic conditions. nih.govacs.orgorganic-chemistry.org This strategy has been successfully employed in the synthesis of quinolines from vinylogous imines derived from anilines and cinnamaldehydes. nih.gov The proposed mechanism involves the formation of a highly reactive dicationic superelectrophilic intermediate, which then undergoes cyclization. nih.govresearchgate.net

To synthesize a this compound via this route, one could envision starting with a brominated aniline derivative. The harsh, highly acidic conditions, however, would require careful consideration of substrate stability and potential side reactions.

Table 2: Superacid-Promoted Quinoline Synthesis

Substrate Acid Conditions Yield Reference
N-(3-phenylallylidene)aniline Triflic acid (34 equiv.) 80°C 95% nih.gov
N-(3-phenylallylidene)aniline Methanesulfonic acid 80°C, 24h No product nih.gov

This table summarizes the conditions and outcomes of superacid-promoted cyclizations for quinoline synthesis.

Oxidative annulation approaches for quinoline systems

Transition Metal-Catalyzed Syntheses of Quinolizine Derivatives

Transition metal catalysis offers a highly efficient and atom-economical pathway for constructing complex heterocyclic frameworks. csic.esnih.gov These methods often proceed under mild conditions with high selectivity.

A significant breakthrough in the synthesis of 4H-quinolizines involves the use of rhodium-N-heterocyclic carbene (Rh-NHC) catalysts. csic.esnih.govcsic.es These catalysts promote the coupling of 2-vinylpyridine (B74390) with various terminal and internal alkynes. csic.esnih.gov The reaction proceeds through a C-H activation and C-C coupling sequence, followed by a thermal 6π-electrocyclization of the resulting butadienylpyridine intermediate to form the 4H-quinolizine skeleton. csic.escsic.es

The formation of the N-bridgehead heterocycle is favored for internal- over terminal-substituted butadienylpyridine derivatives. nih.gov To synthesize this compound using this methodology, one would need to employ a brominated starting material. A potential route could involve using a brominated 2-vinylpyridine or a brominated alkyne, although the influence of the bromine substituent on the catalytic cycle and the final electrocyclization would need to be carefully investigated.

Table 3: Rh-NHC Catalyzed Synthesis of 4H-Quinolizine Derivatives

Alkyne Type Catalyst Conditions Product Key Finding Reference
Terminal Aromatic Alkynes RhCl(IMes)(κ-N,η²-CH₂=CHC₅H₄N) 40°C, C₆D₆ 4H-Quinolizine Higher selectivity and faster reaction compared to aliphatic alkynes. csic.escsic.es
Internal Alkynes (e.g., diphenylacetylene) RhCl(IMes)(κ-N,η²-CH₂=CHC₅H₄N) 40°C, C₆D₆ 4H-Quinolizine Formation of the heterocycle is followed by reopening to a more stable butadienylpyridine isomer. csic.es

This table details the research findings for the synthesis of 4H-quinolizine derivatives using Rh-NHC catalysis with different alkyne substrates.

Iridium-NHC Catalysis and Electrocyclization Processes for 4H-Quinolizine Formation

The synthesis of 4H-quinolizine derivatives can be achieved through innovative iridium-catalyzed reactions coupled with electrocyclization. Specifically, Iridium(I) N-heterocyclic carbene (NHC) complexes, such as Ir(κ²O,O'-BHetA)(IPr)(η²-coe), have proven to be effective catalysts. nih.gov These complexes facilitate the hydroalkenylation of terminal alkynes with 2-vinylpyridine. nih.govcsic.es This process yields 2-(4R-butadienyl)pyridines, primarily with a Z,E configuration, in high yields (up to 89%). nih.gov

A key aspect of this methodology is the formation of minor products, the (Z)-2-butadienyl-5R-pyridine derivatives, which arise from the elusive 1Z,3gem-butadienyl hydroalkenylation products. nih.govcsic.es These minor products are crucial as they undergo a thermal 6π-electrocyclization to form bicyclic 4H-quinolizine derivatives. nih.govcsic.es Under the catalytic reaction conditions, these 4H-quinolizine derivatives can tautomerize to 6H-quinolizine, which then undergoes a retro-electrocyclization reaction to afford the (Z)-2-(butadienyl)-5R-pyridine. nih.govcsic.es

The catalyst system, particularly the cyclometalated IrH(κ²O,O'-acac)(κ²N,C–C₇H₆N)(IPr) complex, is highly efficient for this transformation. nih.gov The reaction demonstrates the utility of iridium-NHC catalysis in constructing the foundational 4H-quinolizine scaffold through a sequence of C-H activation, hydroalkenylation, and pericyclic reactions. nih.gov

Table 1: Iridium-NHC Catalyzed Synthesis of 4H-Quinolizine Precursors

CatalystReactantsProductKey TransformationYield (%)Reference
Ir(κ²O,O'-acac)(κ²N,C–C₇H₆N)(IPr)Terminal alkynes, 2-vinylpyridine2-(4R-butadienyl)pyridinesHydroalkenylationUp to 89 nih.gov
Minor Product(Z)-2-butadienyl-5R-pyridinesBicyclic 4H-quinolizine derivativesThermal 6π-electrocyclizationUp to 21 nih.govcsic.es
Copper-catalyzed intermolecular decarboxylative cascade cyclization (related systems)

While direct copper-catalyzed synthesis of the this compound is not extensively detailed, related copper-catalyzed methodologies for constructing quinoline and quinolizine-like scaffolds are well-established and provide valuable insights. One such prominent method is the copper-catalyzed intermolecular decarboxylative cascade cyclization. This approach is utilized for synthesizing 2-substituted quinolines from readily available starting materials like aryl aldehydes, anilines, and acrylic acid. organic-chemistry.orgcolab.ws

This one-pot reaction efficiently forms both C-N and C-C bonds, offering a broad range of quinoline derivatives with high yields and selectivity. organic-chemistry.orgcolab.wsresearchgate.net The use of inexpensive copper catalysts, such as CuCl, makes this an economically viable and environmentally friendly alternative to methods requiring more expensive or toxic reagents. organic-chemistry.org Mechanistic studies point towards a radical pathway involving a single-electron transfer (SET) process. organic-chemistry.org

Furthermore, copper catalysis has been employed in the synthesis of quinoline-2-carboxylates at room temperature through a tandem reaction involving the addition of alkynes to imines followed by intramolecular arylation. organic-chemistry.org These methods highlight the versatility of copper catalysis in constructing nitrogen-containing heterocyclic systems, which could potentially be adapted for the synthesis of quinolizine precursors. rsc.orgacs.orgnih.govresearchgate.net

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes to quinolizine and related heterocyclic systems offers significant advantages in terms of cost-effectiveness and reduced environmental impact. mdpi.com One notable metal-free approach for the construction of 4H-quinolizin-4-ones involves a one-pot Horner-Wadsworth-Emmons olefination/cyclization strategy. kthmcollege.ac.in This method starts with a β-ketopyridine and triethylphosphinoacetate, which, in the presence of sodium hydride, undergo olefination and subsequent thermal cyclization to yield 2-substituted-4H-quinolizin-4-ones in good to excellent yields. kthmcollege.ac.in

Organocatalysis also presents a powerful metal-free strategy. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an inexpensive and non-toxic base catalyst in various organic transformations, including the synthesis of fused heterocycles. nih.gov While direct application to this compound is not specified, organocatalytic methods have been successfully employed for the synthesis of related quinazoline (B50416) and thiazoloquinazoline derivatives. nih.gov Additionally, an organocatalytic Michael/aza-Michael cascade reaction has been developed to construct functionalized quinolizine scaffolds with excellent diastereoselectivities. acs.org These examples underscore the potential of metal-free and organocatalytic approaches in the synthesis of the quinolizine core.

Photo-induced Cyclization Strategies

Photochemical reactions offer a unique and powerful tool for the synthesis of complex heterocyclic scaffolds, including quinolizine systems. While specific examples detailing the photo-induced cyclization to form this compound are not prevalent, the general principles can be applied. For instance, metal-free oxidative coupling of amidines has been achieved using Rose Bengal as a photoredox organocatalyst under visible light to produce quinazolines. mdpi.com This demonstrates the feasibility of using light to mediate cyclization reactions in related nitrogen-containing heterocycles.

The synthesis of 3-haloquinolines has also been accomplished through photochemical routes, indicating that light-induced reactions can be compatible with halogenated substrates. nih.gov These strategies often involve the generation of reactive intermediates under mild conditions, which can then undergo cyclization to form the desired heterocyclic ring system. The application of photo-induced strategies to suitable precursors could provide a novel and efficient pathway to 4H-quinolizine and its brominated derivatives.

Retrosynthetic Analysis of Quinolizine Scaffolds

Retrosynthetic analysis is a critical strategic tool for planning the synthesis of complex molecules like quinolizine scaffolds. slideshare.netfiveable.me The analysis involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable starting materials. slideshare.net

For a pentacyclic quinolizine-type scaffold, a common retrosynthetic approach involves disconnections that lead back to simpler heterocyclic precursors. researchgate.net For instance, the quinolizine core can be disconnected to reveal key synthons such as substituted pyridines and functionalized side chains that can be coupled and cyclized. researchgate.net

An enzymatic synthesis approach for a 2-hydroxy-4H-quinolizin-4-one scaffold has been successfully developed, highlighting a biological retrosynthetic pathway. researchgate.net This enzymatic cascade involves the conversion of 2-(pyridine-2-yl)acetic acids into their corresponding CoA thioesters, followed by enzyme-mediated cyclization. researchgate.net

For non-enzymatic chemical synthesis, a retrosynthetic analysis might involve a key cyclization step, such as a Conrad-Limpach, Skraup, or Friedländer-type reaction, to form the quinoline or quinolizine ring system. researchgate.netajol.info For instance, an N-isopropyl-tetrahydroquinoline was proposed to be synthesized via the cyclization of an alkylated N-allylaniline using polyphosphoric acid. beilstein-journals.org The strategic selection of disconnection points is crucial for designing an efficient and high-yielding synthetic route. slideshare.netfiveable.me

Methods for Introducing Bromine into Quinolizine Systems

Electrophilic Bromination of Quinolizine Precursors

The introduction of a bromine atom onto a pre-formed quinolizine or quinoline scaffold is typically achieved through electrophilic bromination. The reactivity and regioselectivity of this reaction are highly dependent on the nature of the substrate, the brominating agent, and the reaction conditions. nuph.edu.uathieme-connect.com

For quinoline and its derivatives, electrophilic bromination can be challenging due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring. However, bromination can be achieved using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). nuph.edu.uarsc.org The reaction of N-(2-alkynyl)anilines with bromine (Br₂) can lead to 3-bromoquinolines via a 6-endo-dig electrophilic cyclization. nih.gov

In the case of quinolin-4(1H)-ones, bromination with Br₂ or NBS can occur at different positions depending on the substituents present on the ring. nuph.edu.ua For example, the presence of a substituent at the C(3) position can direct bromination to the methyl group at C(2) or to the C(3) and C(6) positions of the heterocycle. nuph.edu.ua The straightforward bromination of 1,2,3,4-tetrahydroquinoline (B108954) allows for the preparation of mono-, di-, and tribromoquinoline derivatives. wiley.comnih.gov

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and related brominated quinolizine systems involves a series of specialized organic chemistry techniques. Research in this area has explored various methodologies, from direct bromination of the quinolizine core to the introduction of bromine through the transformation of other functional groups. This article delves into the key synthetic strategies for obtaining these compounds, with a focus on N-Bromosuccinimide (NBS)-mediated reactions, regioselective bromination mechanisms, the synthesis of polybrominated analogues, and bromine incorporation via functional group conversions.

1 Bromination of the 4H-Quinolizine System

The direct introduction of bromine onto the 4H-quinolizine skeleton is a primary method for the synthesis of its brominated derivatives. Various brominating agents and reaction conditions have been explored to achieve the desired substitution patterns.

1 N-Bromosuccinimide (NBS)-mediated bromination and dehydrogenation cascades

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for selective bromination. rsc.org In the context of nitrogen-containing heterocycles, NBS has been effectively used for both bromination and in cascade reactions leading to aromatization. For instance, NBS has been employed in the one-pot bromination and dehydrogenation of tetrahydroquinolines. rsc.org This process can proceed through both electrophilic substitution on the electron-rich aromatic ring and a radical pathway for dehydrogenation. rsc.org

While direct studies on the NBS-mediated bromination of the parent 4H-quinolizine are not extensively detailed in the available literature, the principles of its reactivity with similar heterocyclic systems, such as quinolines and their derivatives, are well-established. rsc.orgnuph.edu.ua For electron-rich aromatic compounds, NBS can serve as a convenient source of electrophilic bromine, often with high regioselectivity depending on the solvent and other reaction parameters. nuph.edu.ua The synthesis of bromo derivatives of quinolin-4(1H)-ones has been accomplished using NBS in solvents like glacial acetic acid or chloroform. nuph.edu.ua

It is important to note that the reaction of NBS with tetrahydroquinolines can lead to polybrominated quinolines through a cascade of electrophilic bromination and dehydrogenation, highlighting the reagent's dual functionality. rsc.org

2 Regioselective C-bromination mechanisms

The regioselectivity of bromination on the quinolizine ring system is a critical aspect of its synthetic chemistry. Studies on the bromination of 4H-quinolizin-4-one have shown that both mono- and di-bromination can occur under different conditions. researchgate.net The precise positions of bromine entry have been determined through methods such as the brominative decarboxylation of corresponding quinolizone carboxylic acids. researchgate.net

For the related quinoline systems, the regioselectivity of bromination is influenced by the directing effects of existing substituents and the reaction conditions. For example, the bromination of 2-methylquinolin-4(1H)-ones is dependent on the nature of the substituent at the C(3) position. nuph.edu.ua Depending on this substituent, bromination can occur at the C(2)-methyl group or at the C(3) and C(6) positions of the quinoline ring. nuph.edu.ua

2 Synthesis of Polybrominated Quinolizine Analogues

The synthesis of quinoline derivatives bearing multiple bromine atoms has been achieved through various methods. wiley.comnih.gov The direct bromination of 1,2,3,4-tetrahydroquinoline is a straightforward procedure for preparing monobromo, dibromo, and tribromoquinoline derivatives. nih.gov These polybrominated compounds serve as important intermediates for further functionalization. nih.gov

In more complex systems, such as 3,6,8-trimethoxyquinoline, unexpected bromination patterns have been observed, leading to products like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline. wiley.comnih.gov This highlights the intricate nature of electrophilic substitution on polysubstituted quinoline rings. The synthesis of highly brominated quinolines has also been reported through electrophilic bromination reactions that can introduce multiple bromine atoms under controlled conditions.

While specific methods for the synthesis of polybrominated 4H-quinolizine analogues are not as extensively documented, the principles observed in quinoline chemistry suggest that direct bromination of the quinolizine core with an excess of the brominating agent could lead to polybrominated products. However, controlling the regioselectivity in such reactions would be a significant challenge.

3 Bromine Incorporation via Functional Group Transformations

An alternative to direct bromination for the synthesis of bromoquinolizines is the incorporation of bromine through the transformation of other functional groups already present on the quinolizine ring. This approach can offer better control over the position of the bromine atom.

One common strategy is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. While not explicitly detailed for 2-amino-4H-quinolizine in the provided search results, this is a general and powerful method for introducing halogens onto aromatic rings.

Another potential route is the Hunsdiecker reaction or a variation thereof, involving the conversion of a carboxylic acid to a silver salt, which then reacts with bromine to yield an aryl bromide with the loss of carbon dioxide. The brominative decarboxylation of quinolizone carboxylic acids has been mentioned as a method to establish the position of bromine entry in bromination reactions, which supports the feasibility of such a transformation on the quinolizine system. researchgate.net

Reactivity and Derivatization of 2 Bromo 4h Quinolizine

Cross-Coupling Reactions at the Brominated Position

The carbon-bromine bond at the 2-position of the 4H-quinolizine ring serves as a key handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. preprints.org While direct examples specifically detailing the Suzuki-Miyaura coupling of 2-bromo-4H-quinolizine are not extensively documented in the provided literature, the reactivity can be inferred from studies on structurally similar bromo-substituted heterocycles, such as bromoquinolines and other bromo-heteroaromatics. arkat-usa.orgnih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the quinolizine, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the arylated or vinylated product and regenerate the catalyst. preprints.org The reaction is tolerant of a wide array of functional groups and typically provides high yields. nih.gov For related heterocycles like bromoquinolines, catalysts such as [Pd(PPh₃)₄] with sodium carbonate as the base have been successfully employed to couple with arylboronic acids. arkat-usa.org Similar conditions are expected to be effective for this compound.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions on Related Bromo-Heterocycles

Bromo-Heterocycle Coupling Partner Catalyst/Base Product Yield Reference
2-Bromo-4-phenylthieno[3,2-c]quinoline (4-Methoxyphenyl)boronic acid [Pd(PPh₃)₄] / Na₂CO₃ 2-(4-Methoxyphenyl)-4-phenylthieno[3,2-c]quinoline 85% arkat-usa.org
4-Bromobenzonitrile Quinolin-3-yltrifluoroborate Pd(OAc)₂ / RuPhos / Na₂CO₃ 3-(4-Cyanophenyl)quinoline 88% nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct route to arylalkynes and conjugated enynes. libretexts.org

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org In compounds containing both a bromo and an iodo substituent, the coupling preferentially occurs at the more reactive iodo position. libretexts.org Nevertheless, the C-Br bond is a viable handle for this transformation. Efficient Sonogashira couplings have been reported for unreactive aryl bromides, including those with ortho-substituents like 2-bromoanilides, by using specific catalyst systems such as PdCl₂(PhCN)₂ with the X-Phos ligand. acs.org These conditions, which often avoid copper salts to prevent side reactions, would likely be applicable to this compound for the introduction of various alkynyl groups. acs.org

Table 2: Representative Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Product Reference
2-Bromo-4-iodo-quinoline Terminal Alkyne Palladium(0)/Copper(I) 2-Bromo-4-alkynyl-quinoline libretexts.org
1-Iodo-2-methyl-4-nitrobenzene Phenylacetylene Pd/Alumina, Cu₂O/Alumina 2-Methyl-4-nitro-1-(phenylethynyl)benzene rsc.org

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-O, C-S)

Beyond C-C bond formation, the brominated position on the quinolizine ring is amenable to the formation of carbon-heteroatom bonds through reactions like the Buchwald-Hartwig amination (C-N), Buchwald-Hartwig etherification (C-O), and related C-S coupling reactions. These reactions typically employ palladium catalysts with specialized phosphine (B1218219) ligands.

Copper-catalyzed systems also provide an effective alternative for C-N cross-coupling. For instance, a Cu(0)@Al₂O₃/SiO₂ catalyst has been shown to effectively couple various anilines and amines with aryl chlorides under relatively mild, ligand-free conditions. rsc.org Such methodologies could be adapted for the amination of this compound. The late-stage functionalization of complex molecules often relies on these robust methods to install diverse functional groups. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways of Bromo-Quinolizines

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com

A key requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. The 4H-quinolizine ring system itself is not inherently electron-deficient enough to readily undergo SNAr at the 2-position with typical nucleophiles. Therefore, this compound is expected to be relatively unreactive towards SNAr unless additional activating groups are present on the ring. For example, intramolecular SNAr reactions have been observed in related systems to form benzo[c]quinolizine derivatives, where the reaction is driven by the formation of a stable fused ring system. acs.org

Radical Reactivity of the C-Br Bond in Quinolizines

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 4H-quinolizin-2-yl radical. This process can be initiated by UV light or radical initiators. byjus.com The resulting radical species can participate in a variety of transformations.

One common application is radical dehalogenation, typically achieved using a reagent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as AIBN. libretexts.org The mechanism involves the abstraction of the bromine atom by a tributyltin radical to form the quinolizinyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated 4H-quinolizine and regenerate the tributyltin radical for the chain reaction. libretexts.org

Furthermore, the initially formed quinolizinyl radical can be trapped by other species or participate in intramolecular reactions. For example, radical cyclizations onto other parts of the molecule or onto appended side chains are powerful methods for constructing complex polycyclic systems. rsc.org

Further Functionalization of the 4H-Quinolizine Core

Beyond reactions at the C-Br bond, the 4H-quinolizine core itself possesses reactive sites. The diene-like character of the nitrogen-containing ring allows for cycloaddition and electrocyclization reactions. For instance, certain (Z)-2-butadienylpyridine derivatives undergo a thermal 6π-electrocyclization to afford 4H-quinolizine derivatives. csic.es This suggests that the 4H-quinolizine core could potentially undergo retro-electrocyclization or participate in Diels-Alder type reactions under appropriate conditions.

Additionally, the synthesis of functionalized quinolizinones is a common strategy to access a variety of substituted quinolizine frameworks. kthmcollege.ac.in These quinolizinones can be prepared through methods like metal-catalyzed intramolecular cyclocarbonylation or Horner-Wadsworth-Emmons olefination/cyclization strategies. kthmcollege.ac.in The ketone functionality in these derivatives provides another handle for subsequent chemical modifications.

Regioselective C-H Functionalizationnih.govmdpi.com

Carbon-hydrogen (C-H) bond functionalization is a powerful strategy for the direct modification of organic molecules, offering atom and step economy. mdpi.com For quinoline (B57606) and its derivatives, including this compound, regioselective functionalization is crucial for accessing specific isomers with desired properties. nih.govmdpi.com

Electrochemical C-H acylationchemistryviews.org

Electrochemical methods provide a green and efficient approach for C-H functionalization. researchgate.net In the context of quinoline-type structures, electrochemical C-H acylation has been developed as a valuable tool. chemistryviews.org This method typically involves the use of an electric current to generate reactive acyl species from readily available sources like alcohols. chemistryviews.org For instance, an electrochemical hydrogen atom transfer (HAT) strategy has been employed for the C(sp²)–H acylation of quinolines and isoquinolines. chemistryviews.org This process often utilizes a catalyst, such as N-hydroxyphthalimide (NHPI), and an acid additive in an appropriate electrolyte solution. chemistryviews.org The reactions are generally performed under constant current electrolysis in an undivided cell. chemistryviews.org This approach has been successful in introducing formyl, acetyl, and propionyl groups into the quinoline scaffold in moderate to high yields. chemistryviews.org

Table 1: Representative Electrochemical C-H Acylation of Quinolines

Acyl Source Product Yield (%)
Methanol Formylated quinoline 68 (gram-scale)
Ethanol Acetylated quinoline Moderate to High
1-Propanol Propionylated quinoline Moderate to High

Data sourced from a study on electrochemical C-H acylation of quinolines. chemistryviews.org

Photochemical C-H hydroxyalkylation via radical pathwaysnih.govnih.gov

Visible-light-mediated photochemical reactions offer another mild and selective method for C-H functionalization. nih.govnih.gov Specifically, the C-H hydroxyalkylation of quinolines and isoquinolines can be achieved through a radical pathway. nih.govnih.gov This process often utilizes 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorption of blue light. nih.govnih.gov A key feature of this method is that it avoids the need for external oxidants, which allows for a departure from the typical oxidative Minisci-type reaction, leading to the formation of hydroxyalkylated products. nih.govnih.gov Mechanistic studies suggest that a radical-mediated spin-center shift is a crucial step in this transformation. nih.govnih.gov This method exhibits good functional group tolerance and can be applied to the late-stage functionalization of complex molecules. nih.gov

Transition metal-catalyzed C-H activationnih.govfrontiersin.org

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the C-H activation of heterocyclic compounds. nih.govfrontiersin.orgrsc.org Various transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed to catalyze the regioselective functionalization of quinolines and related structures. nih.govmdpi.com

Palladium catalysis, for example, has been used for the C8-selective arylation of quinoline N-oxides, a selectivity that is unusual as palladium typically favors the C2 position. acs.org This C8 selectivity can be influenced by factors such as the choice of solvent and ligands. acs.org Ruthenium and rhodium catalysts have also been shown to be effective for the C8-arylation of quinoline N-oxides using arylboronic acids as the arylating agent. nih.gov

Cobalt catalysts, which are more earth-abundant and less toxic than many precious metals, have also emerged as powerful tools for C-H activation. nih.govfrontiersin.org For instance, cobalt complexes have been used to catalyze the synthesis of quinazolines via a formal [4+2] cycloaddition involving C-H activation. frontiersin.org These reactions often exhibit high regioselectivity and tolerate a wide range of functional groups. frontiersin.org

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinoline Derivatives

Catalyst System Functionalization Position Reference
Pd(OAc)₂ / Additives Arylation C8 acs.org
Ru(II) complex / Arylboronic acid Arylation C8 nih.gov
Rh(III) complex / Arylboronic acid Arylation C8 nih.gov
Cp*Co(CO)I₂ / AgSbF₆ [4+2] Cycloaddition - frontiersin.org

This table provides a summary of different catalytic systems and their applications in quinoline functionalization.

Tautomerization Equilibria and Rearrangement Processes (e.g., 6π-electrocyclization, retro-electrocyclization)clockss.org

The 4H-quinolizine system can participate in tautomeric equilibria, existing in equilibrium with other isomeric forms. nih.gov This behavior is influenced by the solvent and substitution patterns. researchgate.net

A significant rearrangement process available to quinolizine-related structures is the 6π-electrocyclization. researchgate.netnih.gov This pericyclic reaction involves the formation of a new sigma bond from a conjugated system of six π-electrons, leading to a cyclic product. wiley.com For instance, thermal 6π-electrocyclization has been employed in the synthesis of complex alkaloids containing the dodecahydroindolo[2,3-a]benzo[g]quinolizine skeleton. researchgate.net Microwave-assisted 6π-electrocyclization has also been utilized for the synthesis of polyheterocyclic-fused quinoline-2-thiones in water, offering a green and efficient synthetic route. nih.govrsc.org

Conversely, retro-electrocyclization, the reverse of a 6π-electrocyclization, can also occur, leading to ring-opening. nih.gov The equilibrium between the cyclized and open forms can be influenced by factors such as temperature and the electronic nature of the substituents. nih.govmetu.edu.tr

Reactivity of the 4H-Position and Dienyl Transformations

The 4H-position of this compound is a key site of reactivity. The protons at this position are relatively acidic and can be abstracted by a base, generating an anionic intermediate that can participate in further reactions. The dienyl system within the 4H-quinolizine core can undergo various transformations characteristic of conjugated dienes.

One notable reaction is the Diels-Alder reaction, a [4+2] cycloaddition, where the diene of the quinolizine system can react with a dienophile. The reactivity and regioselectivity of such transformations would be influenced by the electronic nature of the substituents on both the quinolizine ring and the dienophile.

Furthermore, the dienyl moiety can be involved in other pericyclic reactions and can be a substrate for various metal-catalyzed transformations. The specific reactivity would depend on the reaction conditions and the nature of the reagents employed. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity patterns of related quinolizine and quinoline systems suggest a rich and varied chemistry at this position. semanticscholar.org

Advanced Spectroscopic Characterization of 2 Bromo 4h Quinolizine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural assessment of quinolizine derivatives. ipb.pttsijournals.com The chemical shifts (δ) observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecule's structure. tsijournals.com For instance, in quinoline (B57606) derivatives, which share a similar bicyclic core with quinolizines, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), while aliphatic protons appear at higher fields. rsc.orgrsc.org The presence of the bromine atom in 2-bromo-4H-quinolizine is expected to induce a downfield shift in the chemical shifts of adjacent protons and carbons due to its electron-withdrawing nature.

Theoretical calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach at the Hartree-Fock (HF) or Density Functional Theory (DFT) level, can be used to predict ¹H and ¹³C chemical shifts. tsijournals.com Comparing these calculated values with experimental data serves as a powerful method for validating proposed structures. tsijournals.com For example, a study on various quinoline pharmaceutical derivatives demonstrated a good correlation between theoretically calculated and experimentally observed chemical shifts, aiding in the definitive assignment of resonances. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolizine Analogues

Compound/FragmentProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Reference
Quinoline7.3-8.9 (aromatic H)121.0-150.5 (aromatic C) rsc.org
2-Phenylquinoline7.5-8.2 (aromatic H)118.4-157.1 (aromatic C) rsc.org
2-(4-Bromophenyl)quinoline7.5-8.2 (aromatic H)118.5-156.0 (aromatic C) rsc.org
1,2,3,4-Tetrahydroquinoline (B108954)1.9-3.3 (aliphatic H), 6.5-7.0 (aromatic H)22.2-42.0 (aliphatic C), 114.2-145.0 (aromatic C) rsc.org

This table is for illustrative purposes and shows the typical ranges for protons and carbons in related structures. The exact shifts for this compound would require specific experimental data.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, complex quinolizine structures often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). youtube.comsdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two protons, allowing for the tracing of proton connectivity throughout the molecule's spin systems. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹J C-H coupling). youtube.comgithub.io This is crucial for assigning carbon resonances, as each cross-peak links a specific proton signal to its corresponding carbon signal. sdsu.eduemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons over two or three bonds (²J and ³J C-H couplings). youtube.comsdsu.edu This technique is particularly powerful for connecting different spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra. emerypharma.comarkat-usa.org For example, an HMBC correlation between a proton and a carbon three bonds away can confirm the connectivity across a heteroatom or a carbonyl group. arkat-usa.org

By combining the information from COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound and its analogues can be achieved. github.io

Deuterium (B1214612) Labeling for Mechanistic Insight

Deuterium (²H) labeling is a powerful technique used to trace the pathways of chemical reactions and elucidate reaction mechanisms. acs.org In the context of quinolizine synthesis or reactivity studies, introducing a deuterium atom at a specific position can reveal key mechanistic details. nih.govorganic-chemistry.org For instance, if a reaction involves the breaking of a C-H bond, substituting that hydrogen with deuterium will often result in a slower reaction rate, an effect known as the kinetic isotope effect (KIE). nih.gov

Deuterium labeling experiments have been instrumental in understanding the formation of quinoline rings. In one study, the reaction of anilines with deuterated alkynes showed that the alkyne C-H bond activation was a reversible step. nih.gov In another example, mechanistic studies involving deuterium labeling confirmed that the C2 carbon in a novel quinoline synthesis originated from the solvent, dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Such experiments could be designed for this compound to probe its formation or subsequent reactions, providing definitive evidence for proposed mechanistic pathways. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information about the functional groups and skeletal structure of a molecule. d-nb.infooatext.com These methods probe the vibrational energy levels of molecules, with each bond having characteristic stretching and bending frequencies.

Characteristic Vibrational Modes and Band Assignments

The FT-IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to specific vibrational modes.

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net

Aliphatic C-H Stretching: The CH₂ groups in the 4H-quinolizine ring would show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic and heteroaromatic rings are expected in the 1650-1400 cm⁻¹ range. researchgate.netdergipark.org.tr

C-N Stretching: These modes can be difficult to assign definitively as they often mix with other vibrations, but are generally found in the 1375-1077 cm⁻¹ region for quinoline-type structures. dergipark.org.tr

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 650 and 500 cm⁻¹.

Ring Breathing Modes: The entire ring system can undergo a "breathing" vibration, which is often a strong band in the Raman spectrum and can be found in the 1010-700 cm⁻¹ range for quinoline derivatives. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, providing further structural information. scialert.net

Table 2: General Regions for Characteristic Vibrational Modes in Quinolizine Analogues

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Reference
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium-Strong scialert.netarabjchem.org
Aliphatic C-H Stretch3000 - 2850Medium-StrongMedium arabjchem.org
C=C / C=N Ring Stretch1650 - 1400Medium-StrongMedium-Strong researchgate.netdergipark.org.trmdpi.com
C-N Stretch1375 - 1077MediumMedium-Weak dergipark.org.trmdpi.com
C-H In-plane Bend1300 - 1000Medium-StrongWeak scialert.net
C-H Out-of-plane Bend900 - 675StrongWeak tandfonline.com
C-Br Stretch650 - 500Medium-StrongStrong arabjchem.org

Correlation with Theoretical Calculations for Spectral Interpretation

The assignment of vibrational bands in complex molecules like this compound can be challenging due to vibrational coupling. dergipark.org.tr Computational chemistry provides a powerful means to overcome this challenge. By performing geometry optimization and frequency calculations using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. researchgate.net

The calculated harmonic vibrational frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled using empirical scaling factors to improve agreement with the experimental data. nih.gov The potential energy distribution (PED) analysis, derived from these calculations, allows for the quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending) to each calculated frequency. dergipark.org.trarabjchem.org This combined experimental and theoretical approach enables a detailed and confident interpretation of the FT-IR and Raman spectra, providing a comprehensive vibrational characterization of the molecule. tandfonline.comsci-hub.ru

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HR-MS allows for the calculation of a precise molecular formula. This technique is crucial for confirming the identity of newly synthesized compounds like bromo-substituted quinolines and related heterocycles. google.comacs.orgpg.edu.pl

In practice, techniques like electrospray ionization (ESI) are often used to generate ions from the analyte, which are then analyzed by a time-of-flight (TOF) mass analyzer. acs.orgmdpi.com The experimentally determined mass is then compared to the theoretical mass calculated for a proposed formula. For instance, in the characterization of a bromo-substituted quinoline derivative, the presence of bromine's characteristic isotopic pattern ([M+H]⁺ and [M+H+2]⁺ peaks with nearly equal intensity) provides a clear diagnostic signature, which, combined with the high-precision mass measurement, confirms the molecular formula. google.com

Table 1: Illustrative HR-MS Data for Bromo-Substituted Quinolines and Analogues This table presents example data from published research on related compounds to illustrate the application of HR-MS.

CompoundTechniqueCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
3-Bromo-4-phenylquinolineESI-TOF284.0069 (for ⁷⁹Br)284.0063 acs.org
(7-Bromo-2-methylquinolin-yl)methanolESI237.9868 (for ⁷⁹Br) / 239.9847 (for ⁸¹Br)237.9872 / 239.9852 google.com
3-Bromo-6-(tert-butyl)-4-phenylquinolineESI-TOF340.0695 (for ⁷⁹Br)340.0683 acs.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides critical insights into the electronic structure of molecules by probing the transitions between electronic energy levels. For quinolizine and its analogues, the absorption spectra are typically characterized by bands in the UV and visible regions corresponding to π → π* and n → π* transitions. nih.govbeilstein-journals.org The π → π* transitions, which are generally high in intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. cardiff.ac.uk The n → π* transitions, involving non-bonding electrons on the nitrogen heteroatom, are typically of lower intensity. tandfonline.com

The position and intensity of these absorption bands are sensitive to the molecular environment, an effect known as solvatochromism. unesp.brrsc.org When a compound is dissolved in solvents of varying polarities, shifts in the maximum absorption wavelength (λmax) can be observed. researchgate.net This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. unesp.br For quinoline derivatives, a change in solvent can alter the wavelength of maximum absorption. unesp.brmdpi.com For example, studies on quinoline derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transition and the specific solute-solvent interactions. researchgate.net

Table 2: Solvent Effects on UV-Vis Absorption Maxima (λmax) for a Quinolizine Analogue This table is a representative example based on data for quinoline derivatives, illustrating the solvatochromic effect.

SolventDielectric Constant (ε)λmax (nm)Reference
n-Hexane1.88~350 mdpi.com
Chloroform4.81~380 mdpi.com
Isopropanol19.9~350 mdpi.com
Methanol32.7~350 mdpi.com

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This technique, which includes fluorescence and phosphorescence, is highly valuable for characterizing the excited states of quinolizine analogues. nih.govsemanticscholar.org A typical analysis involves recording both an excitation spectrum (measuring emission at a fixed wavelength while scanning the excitation wavelength) and an emission spectrum (measuring emission intensity across a range of wavelengths using a fixed excitation wavelength).

Quinolizine derivatives have been investigated for their fluorescent properties, with some analogues showing potential as fluorescent probes. nih.govresearchgate.net The emission properties, such as the emission maximum and fluorescence quantum yield (the ratio of photons emitted to photons absorbed), are highly dependent on the molecular structure and the presence of substituents. researchgate.net For example, a study on a multi-substituted 4H-quinolizine showed an orange-red emission at 610 nm in a tetrahydrofuran (B95107) (THF) solution when excited at 450 nm. semanticscholar.orgresearchgate.net The difference between the absorption maximum and the emission maximum is known as the Stokes shift, a key parameter in fluorescence studies. researchgate.net

Table 3: Photophysical Properties of Representative Quinolizine Analogues Data for specific analogues from research literature.

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)SolventReference
Substituted 4H-Quinolizine (QLZ)4506100.028THF semanticscholar.orgresearchgate.net
Symmetric Quinolizinium (B1208727) Cation Derivative--0.22- nih.gov

The study of photochemical properties investigates the chemical changes that molecules undergo upon absorption of light. The excited states of quinolizine and its analogues can have significantly different reactivity compared to their ground states. researchgate.net For instance, the basicity of bromo-substituted nitrogen heterocycles like bromoquinolines can increase by several orders of magnitude in the lowest excited singlet state compared to the ground state. researchgate.net This change is attributed to enhanced electron-donor interactions from the bromine atom's pπ orbitals in the excited state. researchgate.net

The excited-state reactivity of these compounds can be harnessed for various synthetic applications. Research on quinoline-based photoremovable protecting groups (PPGs) has shown that chemical modifications can enhance their photochemical properties, allowing for the light-induced cleavage of the group to release a substrate. acs.org Furthermore, excited-state catalysis involving related heterocycles has enabled novel chemical transformations, such as the synthesis of complex fused-ring systems under visible-light irradiation. nih.gov The presence of a bromine atom can also influence the reactivity, potentially participating in or directing photochemical reactions.

Photoluminescence Spectroscopy: Excitation and Emission Profiles

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural characterization of this compound and its analogues. semanticscholar.orgbohrium.com

For a bromo-substituted quinoline derivative, single-crystal X-ray diffraction analysis can confirm the position of the bromine atom on the heterocyclic ring and reveal the planarity of the ring system. nih.gov For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate showed that the quinoline ring system is essentially planar. nih.gov The analysis also details how molecules pack in the crystal lattice, revealing intermolecular interactions such as C–H···O hydrogen bonds or π-π stacking, which govern the solid-state properties of the material. bohrium.comnih.gov The data obtained, including the crystal system, space group, and unit cell dimensions, serve as a structural fingerprint for the compound. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Bromo-Substituted Quinololine Analogue Data for ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.

ParameterValueReference
Molecular FormulaC₂₀H₁₆BrNO₂ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP bca nih.gov
a (Å)14.0819 (7) nih.gov
b (Å)9.7470 (5) nih.gov
c (Å)24.0399 (12) nih.gov
V (ų)3299.6 (3) nih.gov
Z8 nih.gov

Computational and Theoretical Investigations of Brominated 4h Quinolizine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems due to its favorable balance of accuracy and computational cost. arxiv.org It is extensively used to predict molecular geometries, vibrational frequencies, and electronic properties of organic molecules, including quinoline (B57606) and its derivatives. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. arxiv.orgnih.gov For 2-bromo-4H-quinolizine, DFT calculations, typically employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or cc-pVDZ, are used to achieve this. researchgate.netnih.gov

The 4H-quinolizine core contains an sp³-hybridized carbon atom at position 4, which disrupts the planarity of the bicyclic system. wikipedia.org Conformational analysis is therefore crucial to identify the most stable arrangement. The introduction of a bromine atom at the C2 position further influences the molecule's geometry through steric and electronic effects. The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. While specific experimental data for this compound is not available, theoretical parameters can be predicted based on calculations for analogous structures. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar brominated heterocyclic systems calculated using DFT methods.

ParameterBondPredicted Value
Bond LengthC2-Br1.91 Å
C2-C31.37 Å
C3-C41.50 Å
N5-C4a1.38 Å
N5-C91.35 Å
Bond AngleC1-C2-Br121.5°
C3-C2-Br118.0°
C3-C4-C4a111.0°
C4a-N5-C9119.5°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wiley.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the quinolizine ring, while the LUMO may also be distributed across the π-system. The presence of the electronegative bromine atom can influence the energies and distributions of these orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. biointerfaceresearch.commdpi.com It provides a detailed picture of the partial atomic charges, revealing the electron-rich and electron-deficient sites within the molecule. In this compound, the nitrogen and bromine atoms are expected to carry negative partial charges, influencing the molecule's electrostatic potential and sites of reactivity.

Table 2: Predicted Electronic Properties and Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar brominated heterocyclic systems calculated using DFT methods.

PropertySymbolPredicted Value (eV)Description
HOMO EnergyEHOMO-6.50Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.80Energy of the lowest unoccupied molecular orbital
Energy GapΔE4.70Measure of chemical reactivity and stability
Electronegativityχ4.15Tendency to attract electrons
Chemical Hardnessη2.35Resistance to change in electron distribution

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis using DFT is a standard method for predicting and assigning infrared (IR) and Raman spectra. researchgate.netacs.org The calculation of harmonic vibrational frequencies helps to confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the interpretation of experimental spectra. nih.gov

The predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org The vibrational spectrum of this compound would feature characteristic modes for the quinolizine ring, such as C-H stretching, C=C and C-N ring stretching, and various bending modes. A key signature would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data based on typical values for similar brominated heterocyclic systems calculated using DFT methods. Frequencies are scaled.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
Aromatic C-H stretch3100 - 3000Stretching of C-H bonds on the aromatic rings
Aliphatic C-H stretch2980 - 2850Stretching of C-H bonds at the C4 position
C=C / C=N stretch1620 - 1450Ring stretching vibrations within the quinolizine core
C-H in-plane bend1400 - 1100Bending of C-H bonds within the plane of the rings
C-Br stretch680 - 550Stretching of the carbon-bromine bond

Solvent Effects on Electronic Spectra using Polarizable Continuum Models (PCM-TDDFT)

The electronic absorption properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach allows for the calculation of molecular properties in solution without the high computational cost of explicitly modeling solvent molecules.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of electronic excited states, which correspond to the absorption bands observed in UV-Vis spectra. rsc.orgmdpi.com By combining PCM with TD-DFT (PCM-TDDFT), it is possible to predict how the electronic absorption spectrum of a molecule changes in different solvents. rsc.orgresearchgate.net This allows for the study of solvatochromic shifts (changes in absorption maxima, λmax) as a function of solvent polarity. For this compound, π → π* and n → π* transitions are expected, and their energies would be modulated by the polarity of the solvent.

Table 4: Predicted Solvent Effects on the Primary Absorption Band (λmax) of this compound This table presents hypothetical data illustrating the expected trend based on PCM-TDDFT calculations for similar compounds.

SolventDielectric Constant (ε)Predicted λmax (nm)
Cyclohexane2.02315
Dichloromethane8.93322
Ethanol24.55326
Acetonitrile37.50328

Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. acs.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters describing NLO behavior are the molecular polarizability (α) and the first-order hyperpolarizability (β). DFT calculations provide a reliable means of computing these properties. researchgate.net

Significant NLO responses often arise in molecules with extended π-conjugation and intramolecular charge transfer (ICT) character, typically facilitated by electron-donating and electron-accepting groups. acs.org The quinolizine system provides a conjugated framework, and the bromine atom can modulate the electronic distribution. Calculating the hyperpolarizability of this compound allows for an assessment of its potential as an NLO material, often by comparison with a standard reference material like urea. researchgate.net

Table 5: Predicted Non-Linear Optical (NLO) Properties for this compound This table presents hypothetical data based on typical values for similar heterocyclic systems calculated using DFT methods.

PropertySymbolPredicted Value (a.u.)Description
Mean Polarizability<α>135Measure of the molecule's response to an external electric field
First Hyperpolarizabilityβtot850Measure of the second-order NLO response

Quantum Chemical Studies on Reaction Mechanisms

Beyond static properties, quantum chemical methods are essential for elucidating the mechanisms of chemical reactions. growingscience.com By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy (Ea), which determines the reaction rate. growingscience.com

For this compound, theoretical studies could investigate various potential reactions. For instance, the mechanism of nucleophilic aromatic substitution at the C2 position could be explored, comparing different nucleophiles and reaction pathways. DFT could also be used to predict the regioselectivity and stereoselectivity of cycloaddition reactions involving the quinolizine π-system. growingscience.com Such studies provide fundamental insights into the molecule's reactivity, guiding synthetic efforts and the design of new functional materials.

Elucidation of Electrophilic Halogenation Pathways

The introduction of a bromine atom onto the 4H-quinolizine scaffold is a critical step in the synthesis of this compound. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanism of electrophilic halogenation. These studies can map the potential energy surface of the reaction, identifying the most likely sites for electrophilic attack and the structures of the intermediates and transition states.

For instance, the electrophilic halogenation of aromatic compounds can be facilitated by using N-halosuccinimides (NXS) with catalytic trimethylsilyl (B98337) chloride (TMSCl). researchgate.net Computational analysis can demonstrate the energetic preference for certain reaction pathways, such as those involving thioester nucleophiles over traditional sulfides. researchgate.net In the context of quinoline derivatives, which are structurally related to quinolizines, directing groups like 8-aminoquinoline (B160924) have been used to achieve greater efficiency and selectivity in C–H bond functionalization compared to traditional electrophilic substitution methods. rsc.org Theoretical models can help explain the regioselectivity observed in these reactions by calculating the charge distribution and orbital energies of the quinolizine nucleus, thereby predicting that the C-2 position is susceptible to electrophilic attack.

The mechanism often involves the formation of a halogenating agent in situ, which then reacts with the electron-rich positions of the quinolizine ring. researchgate.net DFT calculations can model the interaction between the quinolizine and the electrophilic bromine species, providing insights into the activation barriers and reaction thermodynamics.

Investigation of Radical-Mediated Transformations

Radical reactions offer alternative pathways for the functionalization of heterocyclic systems like 4H-quinolizine. The investigation of radical-mediated transformations for this compound can uncover novel synthetic routes and reaction mechanisms. Computational studies are crucial for understanding the stability of radical intermediates and the feasibility of various radical pathways.

For example, base-promoted homolytic aromatic substitution (HAS) reactions can involve the generation of an aryl radical, which then adds to an arene. acs.org This type of mechanism could be computationally modeled for the bromo-quinolizine system. The stability of the potential radical intermediates of this compound can be assessed using DFT calculations, which can predict the most likely sites for radical attack or abstraction. The thermodynamic stability of alkyl radicals generally follows the trend of tertiary > secondary > primary, a factor that can be quantified computationally. rsc.org

Recent advancements in photoredox catalysis have opened up new possibilities for radical-mediated functionalizations under mild conditions. rsc.org Theoretical modeling can help in designing such reactions by predicting the redox potentials and the energy levels of the photocatalysts and substrates. For instance, the generation of a bromine radical from a suitable precursor, facilitated by a photocatalyst, could initiate a reaction cascade leading to the desired product. acs.org

Transition State Characterization and Reaction Energetics

Using DFT, the transition state for the electrophilic bromination of 4H-quinolizine can be located on the potential energy surface. The calculated activation energy provides a quantitative measure of the reaction's feasibility. For example, in related systems, computational studies have been used to explain the low activation energy for cycloaddition reactions based on favorable dispersive interactions in the transition state. researchgate.net Similarly, for the rearrangement of quinoline derivatives, the rate-determining step and its associated transition state energy have been computationally determined. mdpi.com

The energetics of the entire reaction pathway, from reactants to products through intermediates and transition states, can be mapped out. This allows for a comparison of different possible mechanisms, such as electrophilic versus radical pathways, to determine the most favorable route under specific reaction conditions. These computational insights are invaluable for optimizing reaction conditions to improve yields and selectivity.

Computational Analysis of Tautomeric Equilibria

Heterocyclic compounds like quinolizine derivatives can exist in different tautomeric forms. Computational analysis is a powerful tool for studying the tautomeric equilibria of these systems, providing insights into their relative stabilities and the factors that influence the position of the equilibrium.

For this compound, it is important to consider the potential for tautomerism. Theoretical calculations can determine the relative energies of the different tautomers. In studies of related heterocyclic systems like 2-aryl-3-bromoquinolin-4(1H)-ones, computational methods have been used alongside spectroscopic techniques to establish that the NH-4-oxo form is the most stable in both solution and the solid state. researchgate.netresearchgate.net However, the presence of the quinolinol isomer in the gas phase was also confirmed by mass spectrometry and supported by gas-phase calculations. researchgate.netresearchgate.net

The effect of substituents and the solvent on the tautomeric equilibrium can also be investigated computationally. nih.gov For instance, the use of a polarizable continuum model (PCM) can simulate the effect of different solvents on the relative stability of the tautomers. dergipark.org.tr These studies can reveal that the position of the tautomeric equilibrium can be modulated by factors such as substituent inductive effects, resonance effects, and the polarity of the medium. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insights into the static properties and reaction pathways of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior and interactions over time. encyclopedia.pub For this compound, MD simulations can provide a deeper understanding of its behavior in different environments, such as in solution or interacting with biological macromolecules.

MD simulations can be used to explore the conformational landscape of this compound and its interactions with solvent molecules. nih.gov This can reveal information about its solvation shell, diffusion properties, and how it orients itself in different solvents. The analysis of simulation trajectories can be performed using tools that calculate properties like the root-mean-square deviation (RMSD), solvent accessible surface area (SASA), and radius of gyration (Rg) to understand the stability and compactness of the molecule or its complexes. nih.gov

In the context of drug design, MD simulations are frequently used to study the binding of a ligand to its target protein. nih.govmdpi.com If this compound were to be investigated as a potential bioactive molecule, MD simulations could model its interaction with a target receptor, providing insights into the stability of the complex, the key intermolecular interactions, and the binding free energy. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Electrophilicity Index)

Quantum chemical descriptors are powerful tools derived from computational calculations that can be used to predict the reactivity of molecules. chnpu.edu.ua For this compound, these descriptors can provide a quantitative basis for understanding its chemical behavior.

Fukui Functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netfaccts.de The Fukui function f(r) is defined as the derivative of the electron density with respect to the number of electrons. Condensed Fukui indices can be calculated for each atom in the molecule to predict site selectivity. substack.com

f+ indicates the susceptibility of a site to nucleophilic attack.

f- indicates the susceptibility of a site to electrophilic attack.

f0 indicates the susceptibility of a site to radical attack.

By calculating the Fukui functions for this compound, one can predict which atoms are most likely to participate in different types of reactions.

The Electrophilicity Index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. dergipark.org.tr It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr By comparing the electrophilicity index of this compound with other related compounds, its relative electrophilic character can be assessed.

Other useful descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. sapub.org A smaller gap suggests higher reactivity. core.ac.uk

These quantum chemical descriptors, when used in combination, provide a comprehensive picture of the reactivity of this compound, guiding the design of new reactions and the prediction of its chemical properties. growingscience.com

Interactive Data Table: Quantum Chemical Reactivity Descriptors

The following table presents hypothetical calculated values for various quantum chemical descriptors for this compound. These values are for illustrative purposes to demonstrate how such data would be presented.

DescriptorValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Electrophilicity Index (ω)2.5 eVMeasure of the molecule's electrophilic character
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Chemical Potential (μ)-3.85 eVEscaping tendency of electrons from equilibrium

Catalysis in Quinolizine Synthesis and Functionalization

Homogeneous Catalysis

Homogeneous catalysis offers a powerful toolkit for the synthesis of complex molecular architectures from simple precursors, often with high levels of control over selectivity and reactivity. In the context of quinolizine chemistry, transition metal catalysts, N-heterocyclic carbenes, and organocatalysts have been explored for their potential to facilitate key bond-forming reactions.

Transition Metal Catalysts for C-C and C-X Bond Formations

Transition metals play a pivotal role in a wide array of organic transformations, and their application in the synthesis and functionalization of heterocyclic compounds is well-established. chim.itresearchgate.netmdpi.com Catalytic systems based on metals such as palladium, rhodium, ruthenium, and copper are instrumental in forging C-C and C-X bonds, which are fundamental steps in building and modifying the quinolizine core. nih.govfrontiersin.orgcore.ac.uk For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing aryl, vinyl, and alkynyl groups onto a pre-existing heterocyclic framework. chim.it The functionalization of halo-substituted heterocycles, such as a bromo-quinolizine, would be a prime application for these methods, allowing for the introduction of diverse substituents at the 2-position. researchgate.net

Furthermore, transition metal-catalyzed C-H activation has emerged as a highly atom-economical strategy for the direct functionalization of heterocycles, obviating the need for pre-functionalized starting materials. mdpi.comacs.org While specific examples for the 2-bromo-4H-quinolizine are not extensively documented, the principles of directing group-assisted or regioselective C-H functionalization are broadly applicable to the quinolizine system. mdpi.com Iron-catalyzed reactions have also been shown to be effective for the synthesis of related quinoline (B57606) derivatives, suggesting their potential utility in quinolizine synthesis as well. tandfonline.com

A variety of transition metal catalysts and their applications in the synthesis of related nitrogen-containing heterocycles are summarized in the table below.

Catalyst SystemReaction TypeApplicationReference
Palladium ComplexesCross-CouplingC-C and C-X bond formation chim.it
Rhodium ComplexesC-H ActivationDirect functionalization mdpi.com
Ruthenium ComplexesDehydrogenative CouplingHeterocycle synthesis rsc.org
Copper ComplexesCyclization ReactionsQuinoline synthesis rsc.org
Iron CatalystsAnnulation ReactionsQuinoline synthesis tandfonline.com
Manganese ComplexesDehydrogenative CouplingTetrahydroquinoline synthesis nih.gov

N-Heterocyclic Carbene (NHC) Ligand Design in Catalysis

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic catalysis due to their strong σ-donating properties and steric tunability, which often lead to highly stable and active catalysts. ntu.edu.sg In the synthesis of nitrogen-containing heterocycles, NHC-metal complexes, particularly with copper, have been successfully employed. rsc.orgresearchgate.net These catalysts can facilitate a variety of transformations, including annulation and coupling reactions. rsc.orgchemrxiv.org

The design of the NHC ligand itself is crucial for achieving high efficiency and selectivity in a given catalytic reaction. For instance, the steric bulk of the N-substituents on the imidazole (B134444) or imidazoline (B1206853) ring can be modified to create a specific catalytic pocket, influencing the substrate scope and the stereochemical outcome of the reaction. While specific applications of NHC catalysis in the synthesis of this compound are not detailed in the literature, the successful use of NHC-copper catalysts in the synthesis of quinolines from 2-aminobenzyl alcohols and ketones at room temperature highlights the potential of this approach for constructing the quinolizine ring system. rsc.orgresearchgate.netnih.gov The development of chiral NHC ligands has also enabled asymmetric catalysis, opening avenues for the enantioselective synthesis of complex quinolizine derivatives. ntu.edu.sg

Organocatalysis in Quinolizine Derivative Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and "green" alternative to metal-based catalysis. nih.gov This approach avoids the use of potentially toxic and expensive heavy metals. unibo.it For the synthesis of quinoline and its derivatives, a variety of organocatalytic methods have been developed, often employing chiral Brønsted acids or amines to control the stereochemical outcome of the reaction. nih.govunibo.itnih.gov

These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org For example, chiral phosphoric acids have been effectively used in the atroposelective Friedländer heteroannulation to produce axially chiral 4-arylquinolines. nih.gov While the direct application of organocatalysis to the synthesis of this compound is an area that requires further exploration, the existing methodologies for related heterocyclic systems provide a strong foundation for future research. nih.govrsc.org

Heterogeneous Catalysis

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability. uu.nl The application of solid-supported catalysts, particularly those at the nanoscale, is a growing area of interest in the synthesis of heterocyclic compounds.

Application of Nanoparticle Catalysts (e.g., Magnetic Nano Cobalt Ferrite)

Nanoparticle catalysts have garnered considerable attention due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. nih.govacs.org A wide range of metal and metal oxide nanoparticles have been developed for the synthesis of quinolines and related heterocycles. acs.orgnih.gov These include nanoparticles of copper, nickel, titanium dioxide, and various magnetic nanoparticles. nih.govrsc.orgnih.gov

Magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄), are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. nih.gov These catalysts have been successfully employed in the synthesis of quinoline derivatives through multicomponent reactions. nih.gov For example, silica-coated magnetic nanoparticles have been used to support zinc chloride, creating a recyclable catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. nih.gov Similarly, nano-crystalline sulfated zirconia has been shown to be an efficient solid acid catalyst for the same reaction. arabjchem.org The application of such nanoparticle systems to the synthesis of the quinolizine ring system represents a promising avenue for the development of more sustainable and environmentally friendly synthetic protocols.

The following table summarizes various nanoparticle catalysts used in the synthesis of quinoline and related heterocycles.

Nanoparticle CatalystReaction TypeKey AdvantagesReference(s)
Magnetic Nano Cobalt Ferrite (CoFe₂O₄)Multicomponent reactionsMagnetic recovery, reusability nih.gov
Silica Nanoparticles (nano-SiO₂)Friedländer annulationReusable, neutral conditions rsc.org
Nano-crystalline Sulfated Zirconia (SZ)Friedländer condensationHigh efficiency, mild conditions arabjchem.org
Titanium Dioxide (TiO₂) NanoparticlesC-alkylation, quinoline synthesisHeterogeneous, robust, stable rsc.org
Palladium-Graphene NanocompositeC-C couplingMagnetically separable, reusable nih.gov

Metal-Free Nanocatalysts (e.g., Nano-carbon Aerogels)

The development of metal-free catalysts is a major goal in green chemistry to avoid issues associated with metal contamination and cost. bohrium.com Nanostructured carbon materials, such as carbon aerogels and graphitic carbon nitride (g-C₃N₄), have emerged as promising metal-free heterogeneous catalysts for organic synthesis. nih.gov

Graphitic carbon nitride functionalized with Brønsted acid sites has been shown to be a highly effective and recyclable catalyst for the Friedländer synthesis of quinolines. nih.gov The acidic sites on the surface of the material are believed to play a crucial role in activating the substrates and facilitating the cyclization reaction. nih.gov Similarly, nanostructured carbon aerogels, which possess high surface areas and tunable surface chemistry, are also being explored as metal-free catalysts for the synthesis of nitrogen-containing heterocycles. These materials offer the advantage of being prepared from pure organic precursors, avoiding inorganic impurities that might affect catalytic performance.

Photocatalysis for Quinolizine Transformations

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green and mild alternatives to traditional methods. By using light energy to initiate chemical reactions, photocatalysis can generate highly reactive intermediates from stable precursors at ambient temperatures. uantwerpen.be In recent years, this strategy has been applied to the synthesis and functionalization of various nitrogen-containing heterocycles, including quinoline and its isomers. rsc.orgnih.gov

Iridium-based photocatalysts, such as fac-Ir(ppy)₃, have been effectively used in the synthesis of substituted quinolines through photoinduced multicomponent reactions. rsc.org For instance, the irradiation of a mixture containing an aryl amine, an enaminone, and ethyl bromodifluoroacetate with blue LEDs in the presence of fac-Ir(ppy)₃ (2 mol%) leads to the formation of a variety of quinoline derivatives in moderate yields. rsc.org These polypyridyl complexes of iridium and ruthenium are favored due to their ability to absorb visible light, forming stable, long-lived photoexcited states that can engage in bimolecular electron-transfer reactions. nih.gov The excited state of a photocatalyst like [Ru(bpy)₃]²⁺ can act as both a potent reductant and oxidant, facilitating single-electron transfer (SET) processes that generate radical intermediates. uantwerpen.benih.gov

While specific photocatalytic transformations of "this compound" are not extensively documented, the principles of photocatalysis on related N-heterocycles suggest potential applications. For example, photocatalytic Minisci-type reactions have been developed for the C–H functionalization of heteroarenes. nih.gov An organic photocatalyst, mesitylacridinium perchlorate, has been shown to be effective in the coupling of 2-trifluoroborato-4-chromanones with heteroarenes like 3-bromoquinoline (B21735) and 4-bromoquinoline, suggesting that C-H functionalization on a bromo-substituted quinoline framework is feasible. nih.gov

Furthermore, dearomative photocycloaddition reactions represent another avenue for quinolizine functionalization. High-throughput experimentation has led to the discovery of a dearomative [4+3] photocycloaddition-oxidation reaction of imidazo[1,2-a]pyrimidines with aromatic substrates, including quinoline derivatives, to form complex bridged scaffolds. researchgate.net Such methodologies highlight the potential for photocatalysis to enable novel transformations of the quinolizine core.

Table 1: Examples of Photocatalytic Transformations for Quinol(iz)ine Synthesis

Catalyst / MethodSubstratesProduct TypeKey Features
fac-Ir(ppy)₃Aryl amine, enaminone, ethyl bromodifluoroacetateSubstituted quinolinesPhotoinduced multicomponent reaction under blue LED irradiation. rsc.org
Mesitylacridinium perchlorate2-Trifluoroborato-4-chromanones, 3-bromoquinoline2-Heteroaryl-substituted 4-chromanonesOrganophotocatalyzed Minisci-type C–H functionalization. nih.gov
High-Throughput ExperimentationImidazo[1,2-a]pyrimidines, quinolineBridged polycyclic scaffoldsDiscovery of a dearomative [4+3] photocycloaddition-oxidation. researchgate.net
Iridium Photocatalyst2-Vinylanilines, conjugated aldehydesSubstituted quinolinesVisible-light-mediated cyclization. nih.gov

Electrocatalysis in Functionalization Reactions

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods by using electrons as "clean reagents," thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orguni-mainz.de This approach has been successfully applied to the C-H functionalization of various N-heterocycles. researchgate.net

One notable application is the synthesis of fused heterocyclic systems. For instance, an iodide-catalyzed electrochemical formal [3+2] cycloaddition of N'-tosylhydrazones with quinolines has been developed to construct rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]quinoline derivatives. This reaction proceeds under constant current electrolysis in an undivided cell. The proposed mechanism involves the anodic formation of an iodine cation, which reacts with the hydrazone to form an N-iodo hydrazone intermediate. This intermediate then engages in a formal cycloaddition with the quinoline, followed by elimination and rearomatization to yield the fused tricyclic product.

Similarly, a reagent-free intramolecular dehydrogenative C-N cross-coupling has been achieved under mild electrolytic conditions to synthesize 1,2,4-triazolo[4,3-a]pyridines and related heterocycles, demonstrating the power of electrocatalysis in constructing complex nitrogen-rich scaffolds. rsc.org This metal- and oxidant-free protocol is scalable and tolerates various functional groups. rsc.org

While direct electrochemical functionalization of "this compound" is not specifically detailed in the available literature, related electrochemical C(sp²)−C(sp³) cross-coupling reactions have been demonstrated with bromo-substituted heterocycles. Ni-catalyzed electrochemical coupling of aryl bromides, including 6-bromoquinoline, with benzylic trifluoroborates has been shown to proceed in good yields. chemrxiv.org This suggests that a bromo-substituent on a quinolizine ring could be a viable handle for electrochemical cross-coupling reactions.

Furthermore, electrochemical methods can facilitate hydrogen atom transfer (HAT) catalysis for the functionalization of C(sp³)–H bonds, a process that is typically challenging. nih.gov Mediators like N-hydroxyphthalimide (NHPI) can be used in the anodic oxidation of C(sp³)–H bonds, expanding the toolkit for modifying saturated portions of heterocyclic systems. nih.gov

Table 2: Electrocatalytic Functionalization of Quinolines and Related Heterocycles

Reaction TypeCatalyst/MediatorSubstratesProductKey Conditions
Formal [3+2] CycloadditionIodideN'-Tosylhydrazones, Quinolines rsc.orgresearchgate.netresearchgate.netTriazolo[4,3-a]quinolinesConstant current electrolysis, undivided cell.
Intramolecular Dehydrogenative C-N CouplingNone (Reagent-free)Aliphatic/aromatic aldehydes, 2-hydrazinopyridines1,2,4-Triazolo[4,3-a]pyridinesMild electrolytic conditions, metal- and oxidant-free. rsc.org
C(sp²)−C(sp³) Cross-CouplingNickel6-Bromoquinoline, Benzylic trifluoroborates6-Substituted quinolinesElectrochemical cross-coupling. chemrxiv.org
C-H/N-H FunctionalizationFerrocene(Hetero)arylamines with tethered alkynesFunctionalized (aza)indolesConstant current electrolysis, Pt cathode, C anode. researchgate.net

Catalyst Design for Improved Reusability and Efficiency

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green and sustainable chemistry. Significant efforts have been directed towards designing robust and efficient catalysts for the synthesis of quinoline derivatives, with principles that are broadly applicable to quinolizine synthesis.

One prominent strategy involves the immobilization of a catalytically active species on a solid support, particularly magnetic nanoparticles (MNPs). This approach combines the high surface area and reactivity of nanocatalysts with the ease of separation using an external magnetic field. For example, Fe₃O₄ nanoparticles have been used as a core for various catalytic systems. nih.gov In one instance, a Brønsted acidic ionic liquid was supported on Fe₃O₄ MNPs to create a magnetically recoverable catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov Similarly, a nano-composite of manganese oxide (MnO₂) supported on iron oxide and multi-walled carbon nanotubes (Fe₃O₄-MWCNT@MnO₂) has been developed as a highly effective and reusable catalyst for the synthesis of hexahydro-quinolines, demonstrating high product yields and excellent recyclability. scilit.com

Another approach focuses on the functionalization of the catalyst's molecular structure to enhance its activity and stability. An acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst was designed for the synthesis of hexahydroquinoline derivatives. nih.gov The introduction of carboxylic acid groups into the porphyrazine framework was found to significantly improve the electronic environment and catalytic efficiency of the central zinc atom. This catalyst demonstrated excellent stability and could be recycled without detectable metal leaching. nih.gov

Metal-organic frameworks (MOFs) also represent a class of highly designable catalysts. A zinc-based MOF has been utilized for the three-component synthesis of 2,4-disubstituted quinolines. rsc.org The porous structure and active metal sites of the MOF facilitate the reaction, and the catalyst can be easily recovered and reused. rsc.org

Ruthenium-based catalysts have also been designed for specific C-H functionalization reactions. For the site-selective C5-alkenylation of 2-aryl tetrahydroquinoline derivatives, a ruthenium catalyst was employed where a keto group on the substrate acts as a directing group, guiding the catalyst to the desired position. rsc.org While this is an example of substrate control, the design of the catalyst to be compatible with such directing groups is crucial for achieving high selectivity and efficiency.

Table 3: Examples of Reusable Catalysts in Quinol(iz)ine Synthesis

CatalystSynthesis TypeKey Design Features for Reusability/Efficiency
Fe₃O₄-MWCNT@MnO₂Multicomponent synthesis of hexahydro-quinolinesMagnetic core for easy separation; high surface area and porosity. scilit.com
Acetic acid-functionalized zinc tetrapyridinoporphyrazineSynthesis of hexahydroquinolinesAcid functionalization enhances catalytic activity; robust and stable framework. nih.gov
Fe₃O₄-IL-HSO₄Friedländer synthesis of quinolinesMagnetic nanoparticles support a Brønsted acidic ionic liquid. nih.gov
Zinc-based MOFThree-component synthesis of quinolinesRecoverable and reusable porous framework. rsc.org
CuO NanoparticlesFriedländer quinoline synthesisHeterogeneous catalyst, reusable for multiple cycles under solvent-free conditions. researchgate.net

Green Chemistry Approaches in 2 Bromo 4h Quinolizine Synthesis

Utilization of Environmentally Benign Reaction Media (e.g., Water, Ionic Liquids)

The use of eco-friendly solvents is a cornerstone of green chemistry, aiming to replace volatile and toxic organic solvents. ijpsjournal.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the successful synthesis of quinoline (B57606) derivatives in aqueous media, often leading to high yields. For instance, a one-pot, three-component reaction for synthesizing ferrocenyl-quinoline conjugates was effectively carried out in water using a catalytic amount of p-toluenesulfonic acid (TsOH). rsc.org Similarly, TiO2 nanoparticles have been used as a recyclable catalyst for the synthesis of indeno[1,2-b]quinolinone derivatives in water, achieving excellent yields. tandfonline.com The use of a water-ethanol mixture has also been reported as a green solvent system for the synthesis of substituted quinolines. tandfonline.com

Ionic liquids (ILs) have emerged as another class of green solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.net Although their "greenness" can be debated due to complex synthesis, their use in catalytic amounts minimizes waste. researchgate.net For example, the ionic liquid 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been employed as a catalyst for the synthesis of naphthol derivatives. researchgate.net While direct examples for 2-bromo-4H-quinolizine are not prevalent, the successful application of these green media in the synthesis of related quinoline and quinolizine structures underscores their potential.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and lower energy consumption. nih.govresearchgate.netrsc.org The application of microwave irradiation can accelerate reactions that would otherwise require prolonged heating, often leading to cleaner products with fewer byproducts. nih.gov

Several studies have highlighted the efficiency of MAOS in the synthesis of quinoline and its derivatives. For example, the synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved in significantly shorter reaction times (120 minutes) with microwave assistance compared to classical heating, which showed minimal product formation even after 12 days. lew.ro Another study reported the synthesis of quinoline derivatives in 3-4 minutes under microwave conditions, a stark contrast to the 3 hours to overnight required with conventional heating. rsc.org A microwave-assisted method was also successfully used to synthesize pyranoquinolone derivatives. jyu.fi

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of Benzo[f]pyrrolo[1,2-a]quinoline<2% yield after 12 daysGood yields in 120 minutes lew.ro
Synthesis of Quinolines3 hours to overnight3-4 minutes (50-80% yield) rsc.org
Friedländer Quinolone Synthesis4 hours (75% yield)2 minutes (91% yield) rsc.org
Synthesis of Quinolines8-9 hours (85-90% yield)Not specified tandfonline.com

Development of Catalyst-Free Methodologies

Eliminating the need for catalysts, particularly those based on toxic or expensive metals, is a significant goal in green chemistry. ijpsjournal.com Catalyst-free reactions simplify purification processes, reduce waste, and lower costs. Several catalyst-free methods for the synthesis of quinoline and related heterocycles have been developed.

One approach involves the thermal or microwave-assisted reaction of appropriate starting materials in the absence of a catalyst. For instance, the synthesis of quinoxaline (B1680401) derivatives has been achieved through the catalyst-free oxidative cyclization of 1,2-diamines and phenacyl bromides at 80°C. researchgate.net Another study describes a catalyst- and solvent-free one-pot synthesis of bis-heterocycles containing a quinoline moiety. acs.org Furthermore, a metal-free approach for the synthesis of 3-bromoquinoline (B21735) derivatives has been reported, highlighting a green chemistry pathway to these compounds. acs.org The development of such methods for this compound would represent a significant step towards a more sustainable synthetic process. A practical, catalyst- and solvent-free synthesis of 2-(pyridin-2-yl)ethanols has also been achieved through the direct benzylic addition of azaarenes and aldehydes. beilstein-journals.org

Strategies for Maximizing Atom Economy and Minimizing Waste Generation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nwnu.edu.cn High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. ijpsjournal.com

Strategies to improve atom economy in the synthesis of quinolines include the use of addition reactions and multicomponent reactions (MCRs). nwnu.edu.cn MCRs are particularly attractive as they combine three or more reactants in a single step to form a complex product, often with high atom economy. lew.ro For example, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been developed. lew.ro Another strategy involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. beilstein-journals.org The use of DMSO as a carbon source in the synthesis of 4-arylquinolines is an example of a highly atom-economical and environmentally benign approach. organic-chemistry.org Minimizing the use of protecting groups and unnecessary derivatization steps is another key principle that contributes to waste reduction. nih.gov

Sustainable Processes in Quinolizine Chemistry

Developing sustainable processes in quinolizine chemistry involves a holistic approach that considers the entire lifecycle of a product, from the choice of starting materials to the final disposal of waste. acs.org This includes the use of renewable feedstocks, energy-efficient processes, and the design of recyclable catalysts. ijpsjournal.comacs.org

Future Outlook and Advanced Research Directions

Development of Highly Regio- and Stereoselective Synthetic Routes to Complex 2-Bromo-4H-Quinolizine Derivatives

Future synthetic efforts will likely concentrate on the development of sophisticated methods to access complex derivatives of this compound with precise control over regiochemistry and stereochemistry. Building upon existing knowledge of quinoline (B57606) and quinolizine synthesis, researchers can explore and adapt various strategies.

One promising avenue is the application of modern cyclization reactions. For instance, silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds has been shown to be a regioselective method for creating annulated quinoline and pyridine (B92270) derivatives. thieme-connect.comthieme-connect.com Adapting this methodology to appropriately substituted precursors could provide a direct route to the this compound core. Similarly, formal [4+2] cycloaddition reactions between in situ generated N-aryliminium ions and bromo-substituted alkynes have been successful in the regioselective synthesis of 3-bromoquinolines and could be investigated for the synthesis of this compound analogues. acs.org

The stereoselective synthesis of functionalized quinolizidine (B1214090) alkaloids, which are saturated derivatives of quinolizine, has been achieved through methods like organocatalytic aza-conjugate additions and diastereoselective N-acyliminium ion cyclizations. chemistryviews.orgkist.re.kr These strategies could be adapted to introduce chiral centers into the this compound framework, leading to the synthesis of enantiomerically pure and complex derivatives.

Synthetic Strategy Potential Application for this compound Key Advantages Reference
Silver-Catalyzed 6-endo-dig CycloisomerizationDirect, regioselective formation of the quinolizine core with a bromine substituent.High regioselectivity, use of a readily available catalyst. thieme-connect.comthieme-connect.com
Formal [4+2] CycloadditionConstruction of the quinolizine ring with a bromine at a specific position.Metal-free conditions possible, good functional group tolerance. acs.org
Organocatalytic Aza-Conjugate AdditionIntroduction of stereocenters into the quinolizine backbone.Enantioselective, metal-free catalysis. chemistryviews.org
Diastereoselective N-acyliminium Ion CyclizationCreation of complex, polycyclic systems containing the this compound motif.High diastereoselectivity, access to intricate molecular architectures. kist.re.kr

Exploration of Novel Catalytic Systems for Challenging Transformations

The functionalization of the this compound scaffold, particularly through cross-coupling reactions at the bromine-bearing carbon, will be a major focus of future research. This will necessitate the exploration and development of novel catalytic systems capable of effecting challenging transformations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a well-established tool for the functionalization of halo-substituted heterocycles. clockss.org Future work on this compound will likely involve the use of advanced palladium catalysts with specialized ligands to achieve high yields and functional group tolerance in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The development of iron-catalyzed coupling reactions, which offer a more sustainable and cost-effective alternative to palladium, is also a promising direction. chemistryviews.org Iron catalysts have been successfully employed in the synthesis of substituted quinolines and could be adapted for cross-coupling reactions involving this compound. chemistryviews.org

Furthermore, the direct C-H functionalization of the quinolizine ring, in conjunction with the reactivity of the bromo-substituent, presents an exciting area for exploration. rsc.orgrsc.org Rhodium and other transition-metal catalysts have been instrumental in the C-H activation of quinolines, and similar strategies could be applied to this compound to introduce additional functional groups at specific positions. rsc.orgmdpi.com

Catalytic System Transformation Potential Benefits for this compound Reference
Advanced Palladium CatalystsSuzuki, Heck, Sonogashira, Buchwald-Hartwig couplingsHigh efficiency, broad substrate scope, and functional group tolerance for derivatization at the C2 position. clockss.org
Iron CatalystsCross-coupling reactionsCost-effective, environmentally friendly alternative to precious metal catalysts. chemistryviews.org
Rhodium CatalystsC-H functionalizationSelective introduction of functional groups at other positions on the quinolizine ring. rsc.orgmdpi.com
Copper CatalystsAnnulation and cyclization reactionsVersatile for the construction of the quinolizine scaffold and its subsequent modification. mdpi.com

In-Depth Mechanistic Elucidations of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new, more efficient transformations. Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of these reactions.

For instance, in the context of metal-catalyzed cross-coupling reactions, mechanistic studies will aim to elucidate the kinetics and thermodynamics of oxidative addition, transmetalation, and reductive elimination steps involving the this compound substrate. This knowledge can guide the rational design of more active and selective catalysts.

Mechanistic investigations into cyclization reactions forming the quinolizine ring will also be of great interest. For example, understanding the factors that control the regioselectivity in reactions like the silver-catalyzed 6-endo-dig cycloisomerization will be key to ensuring the desired 2-bromo substitution pattern. thieme-connect.com Computational studies, particularly Density Functional Theory (DFT), will play a pivotal role in mapping the potential energy surfaces of these reactions, identifying transition states, and explaining observed selectivities. nih.gov

Reaction Type Mechanistic Question Investigative Techniques Potential Impact
Palladium-Catalyzed Cross-CouplingWhat are the rate-determining steps and the role of the ligand?Kinetic studies, in-situ spectroscopy, DFT calculations.Design of more efficient and selective catalysts.
Silver-Catalyzed CycloisomerizationWhat factors govern the 6-endo-dig versus 5-exo-dig cyclization pathway?Isotope labeling studies, DFT modeling of reaction pathways.Rational control over product regiochemistry.
C-H FunctionalizationHow does the bromo-substituent influence the reactivity and selectivity of C-H activation at other positions?Competition experiments, Hammett analysis, computational studies.Development of novel, selective functionalization strategies.

Integration of Advanced Computational Modeling with Experimental Investigations for Predictive Chemistry

The synergy between computational modeling and experimental work is poised to accelerate research on this compound significantly. Advanced computational techniques, primarily DFT, can provide invaluable insights into the structural, electronic, and reactive properties of this molecule and its derivatives, thereby guiding experimental efforts. dergipark.org.trresearchgate.net

Future computational studies will likely focus on several key areas. DFT calculations can be used to predict the geometric and electronic structure of this compound, including its molecular orbitals (HOMO and LUMO) and electrostatic potential. dergipark.org.trmdpi.com This information is crucial for understanding its reactivity and potential interactions with biological targets. Time-dependent DFT (TD-DFT) can be employed to simulate its electronic absorption and emission spectra, aiding in the design of novel photophysically active materials. mdpi.com

Moreover, computational modeling can be a powerful tool for predicting the outcomes of reactions. By calculating the activation barriers for different reaction pathways, researchers can anticipate the feasibility and selectivity of a proposed transformation before conducting it in the lab. nih.govlettersinhighenergyphysics.com This "predictive chemistry" approach can save significant time and resources. The integration of machine learning with DFT is an emerging area that could further enhance predictive power by identifying complex structure-property and structure-reactivity relationships from large datasets. lettersinhighenergyphysics.com

Computational Method Application for this compound Predicted Properties Reference
Density Functional Theory (DFT)Geometry optimization and electronic structure calculation.Bond lengths, bond angles, HOMO/LUMO energies, electrostatic potential. dergipark.org.trresearchgate.net
Time-Dependent DFT (TD-DFT)Simulation of electronic spectra.UV-Vis absorption and emission wavelengths, oscillator strengths. mdpi.com
DFT-based Reaction ModelingCalculation of reaction pathways and activation energies.Reaction feasibility, regioselectivity, stereoselectivity. nih.govlettersinhighenergyphysics.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling interactions with biological macromolecules.Binding affinities, interaction modes with enzymes or receptors. nih.gov

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